Cystine

Vue d'ensemble

Description

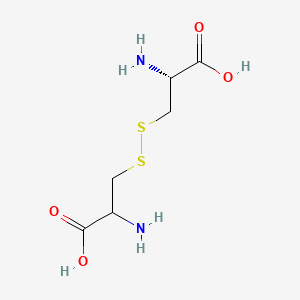

D-cystine : est la forme dimère oxydée de l'acide aminé D-cystéine. Il s'agit d'un acide aminé contenant du soufre, de formule chimique (SCH₂CH(NH₂)CO₂H)₂. La D-cystine est formée par l'oxydation de deux molécules de D-cystéine, qui se lient par une liaison disulfure. Ce composé joue un rôle crucial dans la stabilité structurale des protéines et est impliqué dans divers processus biologiques.

Applications De Recherche Scientifique

Pharmaceutical Applications

L-Cystine is primarily recognized for its therapeutic properties in medicine. It is involved in the synthesis of glutathione, a crucial antioxidant that protects cells from oxidative stress.

Key Pharmaceutical Uses:

- Antioxidant Therapy: L-Cystine supplementation has been shown to enhance antioxidant defense mechanisms in patients suffering from chronic diseases, including cardiovascular and neurodegenerative disorders .

- Respiratory Health: It is utilized in formulations for treating chronic obstructive pulmonary disease (COPD) and bronchitis due to its mucolytic properties, helping to break down mucus in the airways .

- Cystinosis Treatment: In patients with cystinosis, a genetic disorder leading to cystine accumulation in cells, L-Cystine transport studies have shown its potential to improve cellular uptake and mitigate symptoms associated with the disease .

Nutritional Applications

L-Cystine is increasingly incorporated into nutritional supplements aimed at improving health outcomes.

Nutritional Benefits:

- Nutritional Therapy: It has been used in the nutritional rehabilitation of children with severe malnutrition, aiding in the restoration of glutathione levels .

- Hair Health: Clinical studies indicate that L-Cystine can promote hair growth and reduce hair loss when included in dietary supplements .

Case Study: Nutritional Therapy for Ictus Patients

- A study demonstrated that L-Cystine supplementation reduced the risk of cardiovascular accidents in post-stroke patients by enhancing antioxidant status and improving metabolic health .

Cosmetic Applications

The cosmetic industry utilizes L-Cystine for its beneficial effects on skin and hair.

Cosmetic Uses:

- Skin Care Formulations: L-Cystine is included in creams and serums for its skin-rejuvenating properties, helping to reduce oxidative damage and enhance skin elasticity .

- Hair Care Products: Its incorporation into shampoos and conditioners has been linked to improved hair strength and reduced breakage .

Food Industry Applications

In the food industry, L-Cystine serves multiple functions:

Food Processing Uses:

- Flavoring Agent: It is used as a flavor enhancer due to its ability to impart umami flavors .

- Chelating Agent: L-Cystine acts as a chelating agent that can bind metal ions, which is beneficial for food preservation .

Summary of Findings

The following table summarizes the various applications of L-Cystine across different fields:

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Antioxidant therapy | Protects against oxidative stress |

| Respiratory health | Mucolytic effects for COPD | |

| Cystinosis treatment | Improves cellular this compound uptake | |

| Nutritional | Nutritional therapy for malnutrition | Restores glutathione levels |

| Hair health | Promotes hair growth | |

| Cosmetic | Skin care formulations | Reduces oxidative damage |

| Hair care products | Strengthens hair | |

| Food Industry | Flavoring agent | Enhances umami flavor |

| Chelating agent | Preserves food quality |

Mécanisme D'action

Target of Action

Cystine, an oxidized derivative of the amino acid cysteine, primarily targets the body’s antioxidant and energy production systems . It serves as a major precursor for the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress .

Mode of Action

this compound interacts with its targets by undergoing redox reactions. It is converted into two molecules of cysteine, which are then used in the synthesis of glutathione . Glutathione plays a crucial role in neutralizing free radicals and preventing cellular damage .

Biochemical Pathways

this compound is involved in several biochemical pathways. It is synthesized from methionine and serine through the transsulfuration pathway . It also contributes to the synthesis of glutathione, a tripeptide that plays a key role in maintaining cellular redox balance . Moreover, this compound can be metabolized to produce energy and serve as a carbon source .

Pharmacokinetics

The pharmacokinetics of this compound and its derivatives are complex and can vary among individuals. For instance, N-acetylcysteine (a derivative of this compound) shows rapid absorption and distribution in the body, reaching peak plasma concentrations approximately 1 hour after administration . The half-life of N-acetylcysteine varies between 15.4 and 18.7 hours .

Result of Action

The action of this compound results in several molecular and cellular effects. Its role in glutathione synthesis helps maintain cellular redox balance, protecting cells from oxidative stress . Additionally, this compound’s involvement in energy production and as a carbon source contributes to various metabolic processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in cancer cells, this compound contributes to metabolic remodeling at different levels, including redox control, ATP production, and as a carbon source for biomass and energy production . The availability of other amino acids, such as methionine and serine, can also impact this compound synthesis and metabolism .

Analyse Biochimique

Biochemical Properties

Cystine is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The conversion of cysteine to this compound can be viewed as an oxidation . This compound contains a disulfide bond, two amine groups, and two carboxylic acid groups .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound levels in white blood cells (WBCs) are commonly measured using high-resolution accurate mass (HRAM) LC/MS approach .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The cysteine sulfhydryl group is nucleophilic and easily oxidized, enhancing its reactivity when the thiol is ionized .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels. For instance, cysteine biosynthesis integrates nitrogen and sulphur metabolism .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles :

Hydrolyse de l'acide D-2,2-diméthylthiazolidine-4-carboxylique : Cette méthode implique l'hydrolyse de l'acide D-2,2-diméthylthiazolidine-4-carboxylique pour produire de la D-cystine.

Oxydation de la D-cystéine : La D-cystine peut être synthétisée en oxydant la D-cystéine à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'iode en solution aqueuse.

Méthodes de production industrielle :

Production par fermentation : Cette méthode implique l'utilisation de micro-organismes pour produire de la D-cystéine, qui est ensuite oxydée pour former de la D-cystine.

Synthèse chimique : La production industrielle de D-cystine implique souvent la synthèse chimique de D-cystéine suivie de son oxydation en D-cystine.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : La D-cystine est formée par l'oxydation de la D-cystéine.

Substitution : La D-cystine peut subir des réactions de substitution où la liaison disulfure est clivée et remplacée par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d'hydrogène, iode.

Agents réducteurs : Dithiothréitol, bêta-mercaptoéthanol.

Conditions réactionnelles : Solutions aqueuses, contrôle du pH et conditions de température.

Principaux produits :

Oxydation : D-cystine.

Réduction : D-cystéine.

Substitution : Divers dérivés cystéine substitués.

Applications de la recherche scientifique

Chimie :

Études de la structure des protéines : La D-cystine est utilisée pour étudier la stabilité structurale des protéines en raison de son rôle dans la formation des liaisons disulfure.

Synthèse des peptides : Elle est utilisée dans la synthèse de peptides et de protéines qui nécessitent des liaisons disulfure pour leur stabilité et leur fonction.

Biologie :

Signalisation cellulaire : La D-cystine joue un rôle dans les voies de signalisation cellulaire, en particulier dans le système nerveux.

Recherche sur les antioxydants : Elle est utilisée dans des études liées au stress oxydatif et aux mécanismes antioxydants.

Médecine :

Développement de médicaments : La D-cystine est étudiée pour ses applications thérapeutiques potentielles dans le traitement des maladies liées au stress oxydatif.

Compléments alimentaires : Elle est utilisée dans les compléments alimentaires pour ses propriétés antioxydantes.

Industrie :

Industrie alimentaire : La D-cystine est utilisée comme additif alimentaire pour améliorer la texture et la stabilité des produits alimentaires.

Cosmétiques : Elle est utilisée dans les formulations cosmétiques pour ses propriétés antioxydantes et conditionnantes de la peau.

Mécanisme d'action

Cibles moléculaires et voies :

Formation de liaisons disulfure : La D-cystine forme des liaisons disulfure dans les protéines, contribuant à leur stabilité structurale.

Réactions redox : Elle participe aux réactions redox, agissant comme un antioxydant et protégeant les cellules des dommages oxydatifs.

Signalisation cellulaire : La D-cystine est impliquée dans les voies de signalisation cellulaire, en particulier dans le système nerveux, où elle agit comme une molécule de signalisation.

Comparaison Avec Des Composés Similaires

Composés similaires :

L-cystine : La forme dimère oxydée de la L-cystéine, similaire en structure mais différente en chiralité.

Cystéamine : Un composé apparenté qui contient un groupe thiol et est utilisé dans des applications similaires.

N-acétylcystéine : Un dérivé de la cystéine utilisé comme médicament et complément alimentaire.

Unicité de la D-cystine :

Activité Biologique

L-cystine, a dimeric form of the amino acid cysteine, plays a significant role in various biological processes. This article delves into its biological activity, including its metabolic pathways, health benefits, and clinical applications, supported by data tables and case studies.

1. Metabolism and Biochemical Role

L-cystine is formed by the oxidation of two cysteine molecules and serves as a critical component in protein synthesis and cellular metabolism. It is involved in the formation of disulfide bonds, which are essential for the structural stability of proteins.

1.1 Metabolic Pathways

- Oxidation: L-cystine can be oxidized from L-cysteine, which is crucial for maintaining cellular redox balance.

- Transport Mechanisms: The uptake of L-cystine at the blood-brain barrier (BBB) occurs via the xCT transporter system, which also facilitates the transport of glutamate. Studies indicate that this uptake is Na-independent and saturable, with a Michaelis-Menten constant (K) of 63.7 µM .

2. Health Benefits and Clinical Applications

L-cystine has been studied for its various health benefits, particularly in dermatology and respiratory health.

2.1 Dermatological Effects

A randomized controlled trial evaluated the effects of oral supplementation with L-cystine combined with reduced L-glutathione on skin pigmentation. Over 12 weeks, participants showed significant skin lightening effects compared to placebo groups .

| Group | Treatment | Skin Lightening Effect |

|---|---|---|

| 1 | Placebo | Minimal |

| 2 | L-Cystine + Reduced L-Glutathione | Significant improvement |

| 3 | L-Cystine alone | Moderate improvement |

2.2 Respiratory Health

L-cystine has been shown to enhance mucolytic activity in patients with chronic obstructive pulmonary disease (COPD). Its antioxidant properties help reduce oxidative stress in lung tissues, improving overall respiratory function .

3.1 Oral Halitosis Assessment

A case-control study assessed the efficacy of L-cysteine in differentiating the origin of oral halitosis. Patients using an L-cysteine solution showed a notable reduction in volatile sulfur compounds (VSCs) responsible for bad breath .

| Compound | Pre-Treatment Levels (%) | Post-Treatment Levels (%) |

|---|---|---|

| Sulfide | 5.40 | 48.64 |

| Methyl Mercaptan | 5.40 | 8.10 |

| Dimethyl Sulfide | 64.86 | 37.84 |

4. Research Findings

Recent studies highlight the potential therapeutic applications of L-cystine in various medical fields:

- Nutritional Therapy: In children with severe malnutrition, L-cystine supplementation restored glutathione levels, aiding recovery .

- Cardiovascular Health: Clinical trials suggest that L-cystine may reduce the risk of cardiovascular events in stroke patients .

5. Conclusion

L-cystine exhibits significant biological activity through its roles in metabolism, antioxidant defense, and clinical applications in dermatology and respiratory health. Ongoing research continues to explore its full potential as a therapeutic agent.

Propriétés

IUPAC Name |

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVWYRKDKASIDU-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031752 | |

| Record name | Cystine D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | D-Cystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

349-46-2, 923-32-0, 56-89-3 | |

| Record name | D-Cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cystine D-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystine DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystine D-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-cystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX1RHN0Y0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06681CV9GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.